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Compound of Interest

Compound Name: Celad

CAS No.: 99043-48-8

Cat. No.: B1223045

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Celastrol, a quinone methide pentacyclic triterpenoid derived from the roots of the "Thunder

God Vine" (Tripterygium wilfordii), has garnered significant attention in the scientific community

for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide

provides an in-depth overview of the chemical structure, biological activity, and mechanisms of

action of Celastrol, with a focus on its relevance to drug discovery and development. This

document is intended to serve as a comprehensive resource for researchers and professionals

in the field.

Chemical Structure and Properties
Celastrol is characterized by a complex pentacyclic triterpenoid framework. Its chemical

formula is C₂₉H₃₈O₄, with a molecular weight of approximately 450.6 g/mol .[1] The structure

features a quinone methide moiety, which is crucial for its biological activity.
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Chemical Name: (9β,13α,14β,20α)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-

1(10),3,5,7-tetraen-29-oic acid

Key Structural Features:

Pentacyclic triterpenoid core

Quinone methide group

Carboxylic acid functional group

The unique structural arrangement of Celastrol allows it to interact with a multitude of cellular

targets, contributing to its diverse pharmacological effects.

Quantitative Bioactivity Data
The following table summarizes key quantitative data on the bioactivity of Celastrol from

various in vitro studies.
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Target/Assay Cell Line/System IC₅₀ Value Reference

Peroxidase activity of

peroxiredoxin 1
In vitro 0.29 µM [2]

Topoisomerase II

activity
In vitro 7.41 µM [2]

Chymotrypsin-like

activity of 20S

proteasome

Purified enzyme 2.5 µM [3]

LPS-induced NO

production

RAW264.7

macrophages
0.23 µM [3]

LPS-induced NF-κB

activation

RAW264.7

macrophages
0.27 µM [3]

Cell Proliferation

(RPMI 8226)

Human multiple

myeloma cells
0.52 µM [3]

Cell Proliferation

(KATOIII)

Human gastric

carcinoma cells
0.54 µM [3]

Cell Proliferation (UM-

SCC1)

Human head and

neck squamous

carcinoma cells

0.76 µM [3]

Cell Proliferation

(U251MG)

Human glioblastoma

cells
0.69 µM [3]

Cell Proliferation

(MDA-MB-231)

Human breast cancer

cells
0.67 µM [3]

Cell Viability (LNCaP,

DU145, PC3)

Human prostate

cancer cells
0.05–1 µM [4]

NOX1 Inhibition Cellular assay 410 nM [5]

NOX2 Inhibition Cellular assay 590 nM [5]

NOX4 Inhibition Cellular assay 2.7 µM [5]

NOX5 Inhibition Cellular assay 3.13 µM [5]
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Key Signaling Pathways and Mechanisms of Action
Celastrol exerts its biological effects by modulating several critical signaling pathways. The

primary mechanisms include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, as well

as the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell

survival. Celastrol has been shown to be a potent inhibitor of this pathway.[2][3] It can block the

phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear

translocation of the p65 subunit of NF-κB.[6] This inhibition leads to the downregulation of NF-

κB target genes involved in inflammation and cell proliferation.
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Celastrol inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR pathway, contributing to its

anti-cancer effects.[4][7] It inhibits the phosphorylation of key downstream effectors such as Akt

and mTOR, leading to cell cycle arrest and apoptosis.
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Celastrol inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis
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Celastrol is a potent inducer of apoptosis in various cancer cell lines.[8][9][10][11] It can trigger

both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Celastrol has been shown to

increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-

apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and

the activation of caspases.[11]

Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the

bioactivity of Celastrol.

NF-κB Inhibition Assay (Western Blot for p65 Nuclear
Translocation)
This protocol details the assessment of NF-κB activation by measuring the nuclear

translocation of the p65 subunit.

Cell Culture and Treatment: Plate cells (e.g., OVCAR-3) and allow them to adhere. Treat the

cells with various concentrations of Celastrol for a specified time. A positive control treated

with an NF-κB activator (e.g., TNF-α) and a negative control (vehicle) should be included.

Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform

subcellular fractionation to separate the nuclear and cytoplasmic extracts. This can be

achieved using a hypotonic lysis buffer and centrifugation.[6]

Protein Quantification: Determine the protein concentration of both the nuclear and

cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer

them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to

prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB. A

nuclear loading control (e.g., Lamin B1 or PARP) should also be probed.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the

nuclear p65 signal in Celastrol-treated cells compared to the TNF-α-treated control indicates

inhibition of NF-κB nuclear translocation.

PI3K/Akt Pathway Inhibition Assay (Western Blot for
Phospho-Akt)
This protocol describes the evaluation of PI3K/Akt pathway inhibition by measuring the

phosphorylation status of Akt.

Cell Culture and Treatment: Seed cells (e.g., B16-F10 melanoma cells) and treat with

different concentrations of Celastrol.[7]

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and then incubate with a primary antibody specific for

phosphorylated Akt (p-Akt) at a key regulatory site (e.g., Ser473).

The membrane should also be probed with an antibody for total Akt to normalize for

protein loading. A loading control like GAPDH or β-actin should also be included.

Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the bands using an ECL system.

Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the ratio of

p-Akt to total Akt in Celastrol-treated cells indicates inhibition of the PI3K/Akt pathway.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection and quantification of apoptosis using flow cytometry.

Cell Culture and Treatment: Plate cells (e.g., SGC-7901 gastric cancer cells) and treat with

varying concentrations of Celastrol for 24 hours.[10]

Cell Staining:

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Annexin V-positive, PI-negative cells are considered early apoptotic.

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late

apoptotic/necrotic). An increase in the percentage of Annexin V-positive cells in Celastrol-

treated samples indicates the induction of apoptosis.

Conclusion
Celastrol is a promising natural product with a well-defined chemical structure and a

multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB

and PI3K/Akt/mTOR, and to induce apoptosis, underscores its therapeutic potential, particularly
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in the fields of oncology and inflammatory diseases. The data and protocols presented in this

guide provide a solid foundation for further research and development of Celastrol and its

derivatives as next-generation therapeutic agents. Further preclinical and clinical investigations

are warranted to fully elucidate its efficacy and safety profile in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1223045/docs#the-chemical-architecture-and-
biological-mechanisms-of-celastrol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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